N1,N1-Diallyl-2-chloro-1,4-benzenediamine
Overview
Description
N1,N1-Diallyl-2-chloro-1,4-benzenediamine (DACB) is an organic compound with a variety of uses in the laboratory and in scientific research. DACB is a diamine with two allyl groups attached to a chloro-benzene ring. It is a colorless, water-soluble liquid with a strong, unpleasant odor. DACB has a variety of applications in the laboratory, including its use as an intermediate in organic synthesis, as a reagent in chemical reactions, and as a catalyst in the production of polymers. In scientific research, DACB has been studied for its potential to act as an inhibitor of enzymes, to interact with proteins and DNA, and to act as a receptor agonist.
Scientific Research Applications
Corrosion Inhibition N1,N1-Diallyl-2-chloro-1,4-benzenediamine has been studied for its potential as a corrosion inhibitor. Research by Ali and Saeed (2001) on related compounds demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments, with inhibition percentages ranging from 40 to 93%. This suggests that N1,N1-Diallyl-2-chloro-1,4-benzenediamine could serve a similar role in protecting metals from corrosion, especially in industrial applications (Ali & Saeed, 2001).
Synthesis of Derivatives for Biological Activity The compound's derivatives have been synthesized and studied for various biological activities. For instance, Saingar, Kumar, and Joshi (2011) synthesized 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, showcasing potential antimicrobial, antifungal, and anthelmintic activity. This indicates the versatility of N1,N1-Diallyl-2-chloro-1,4-benzenediamine derivatives in pharmaceutical research (Saingar, Kumar, & Joshi, 2011).
Electrochemical Applications Research by Buchanan et al. (1983) explored the chemical derivatization of electrode surfaces using derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine, a class to which N1,N1-Diallyl-2-chloro-1,4-benzenediamine belongs. Their findings suggest potential applications in electrochemical devices, as the derivatized electrodes demonstrated improved response to biological reagents and ascorbic acid oxidation (Buchanan, Calabrese, Sobieralski, & Wrighton, 1983).
Molecular Conduction Studies In molecular conduction research, N1,N1-Diallyl-2-chloro-1,4-benzenediamine and its derivatives may play a role. Wohlthat, Kirchner, and Reimers (2009) discussed the use of N-silylamine junctions for molecular wires to gold, involving compounds like 1,4-benzenediamine. This research indicates potential in developing externally controllable molecular junctions for electronic applications (Wohlthat, Kirchner, & Reimers, 2009).
properties
IUPAC Name |
2-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUIXPCQHDEYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227504 | |
Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Diallyl-2-chloro-1,4-benzenediamine | |
CAS RN |
1219957-06-8 | |
Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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